1-Allyl-2,4,5-trifluorobenzene
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Overview
Description
1-Allyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C9H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an allyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorobromobenzene with allyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2,4,5-trifluorobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically requires strong electrophiles such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Often involves the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products:
Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used.
Epoxides and Saturated Hydrocarbons: Products of oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Allyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-2,4,5-trifluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation and Reduction: The allyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Allyl-2,4,5-trifluorobenzene can be compared with other similar compounds such as:
1-Allyl-2,4,5-trimethylbenzene: Similar structure but with methyl groups instead of fluorine atoms, leading to different reactivity and applications.
1-Allyl-2,4,5-trichlorobenzene: Chlorine atoms instead of fluorine, resulting in different chemical properties and reactivity.
1-Allyl-2,4,5-trifluorophenol: Hydroxyl group instead of hydrogen, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H7F3 |
---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-prop-2-enylbenzene |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-8(11)9(12)5-7(6)10/h2,4-5H,1,3H2 |
InChI Key |
QLCMQJLKFJPPIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
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